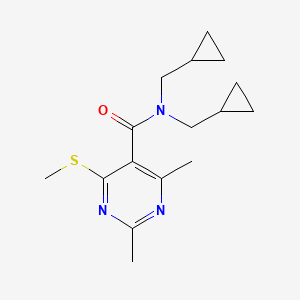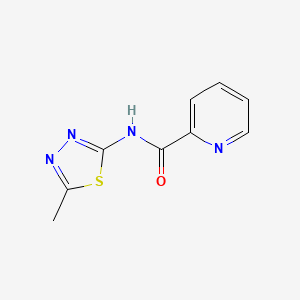
N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are organoheterocyclic compounds containing a five-member ring made up of one sulfur atom, two carbon atoms, and two nitrogen atoms . The compound is characterized by the presence of a 1,3,4-thiadiazole moiety .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities . The 1,3,4-thiadiazol moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazol derivatives have the ability to disrupt processes related to DNA replication .Wirkmechanismus
Target of Action
N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide, also known as N-(5-methyl-1,3,4-thiadiazol-2-yl)picolinamide, is a compound that has been synthesized and studied for its various biological activities Thiadiazole derivatives have been reported to interact with a variety of biological targets, including carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .
Mode of Action
It is known that thiadiazole derivatives can interact strongly with their biological targets due to their mesoionic nature, which allows them to cross cellular membranes . The compound’s interaction with its targets can lead to changes in cellular processes, potentially resulting in its observed biological effects .
Biochemical Pathways
Based on the known targets of thiadiazole derivatives, it can be inferred that the compound may affect a variety of biochemical pathways related to the function of these targets .
Result of Action
Thiadiazole derivatives have been reported to have a broad spectrum of biological activities, including antimicrobial and anticancer effects . These effects are likely the result of the compound’s interaction with its biological targets and the subsequent changes in cellular processes.
Action Environment
It is known that the biological activity of thiadiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. This compound is also stable under various conditions, making it easy to store and transport. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for the research of N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide. One direction is to further investigate its mechanism of action, which will help to optimize its use in various applications. Another direction is to explore its potential applications in the field of agriculture, such as the development of new fungicides. Additionally, more studies are needed to investigate the potential of this compound as a treatment for neurodegenerative diseases.
Synthesemethoden
N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-chloronicotinic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting compound is then reacted with methyl iodide to produce this compound. The yield of this synthesis method is around 70%, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide has been studied extensively due to its potential applications in various fields. In the field of medicine, this compound has been shown to have anti-inflammatory and anti-tumor properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
In the field of agriculture, this compound has been shown to have fungicidal properties. It has been found to inhibit the growth of various fungi, making it a potential candidate for the development of new fungicides.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c1-6-12-13-9(15-6)11-8(14)7-4-2-3-5-10-7/h2-5H,1H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBASSWNTKSWRSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

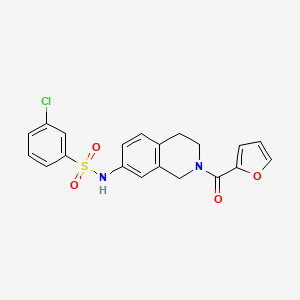
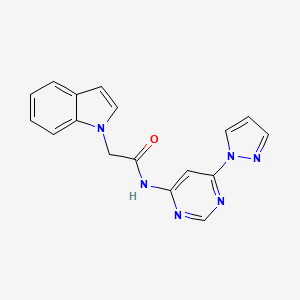
![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2793432.png)

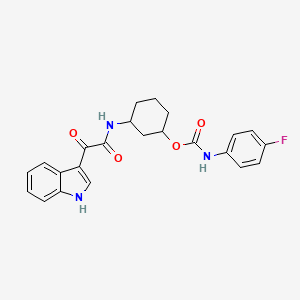
![5-Oxa-6-azaspiro[2.4]heptane hydrochloride](/img/structure/B2793436.png)
![1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2793437.png)

![1-(4-Fluorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2793441.png)

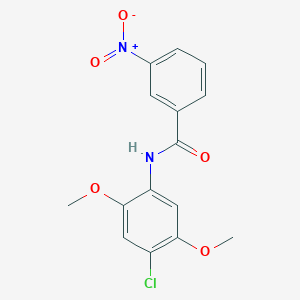

![6-methyl-N-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine](/img/structure/B2793447.png)
